2-Chloro-3-(trifluoromethyl)quinoxaline

Medicinal Chemistry Drug Design Physicochemical Property

2-Chloro-3-(trifluoromethyl)quinoxaline (CAS 254732-51-9) is a heterocyclic building block consisting of a quinoxaline core with a chlorine atom at the 2-position and a trifluoromethyl group at the 3-position. It has the molecular formula C9H4ClF3N2 and a molecular weight of 232.59 g/mol.

Molecular Formula C9H4ClF3N2
Molecular Weight 232.59 g/mol
CAS No. 254732-51-9
Cat. No. B1299053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(trifluoromethyl)quinoxaline
CAS254732-51-9
Molecular FormulaC9H4ClF3N2
Molecular Weight232.59 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)Cl)C(F)(F)F
InChIInChI=1S/C9H4ClF3N2/c10-8-7(9(11,12)13)14-5-3-1-2-4-6(5)15-8/h1-4H
InChIKeyDSMMAQWRRJQVTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(trifluoromethyl)quinoxaline (CAS 254732-51-9): Chemical Properties and Procurement Specifications


2-Chloro-3-(trifluoromethyl)quinoxaline (CAS 254732-51-9) is a heterocyclic building block consisting of a quinoxaline core with a chlorine atom at the 2-position and a trifluoromethyl group at the 3-position . It has the molecular formula C9H4ClF3N2 and a molecular weight of 232.59 g/mol [1]. The compound is a solid at room temperature and is commercially available at standard purities of 96% or 97% . Its unique substitution pattern provides a specific handle for further chemical elaboration, making it a valuable intermediate in medicinal chemistry and organic synthesis [1].

2-Chloro-3-(trifluoromethyl)quinoxaline: Why Generic Substitution with Other Chloro-Trifluoromethyl Quinoxalines is Problematic


The specific regioisomerism of 2-Chloro-3-(trifluoromethyl)quinoxaline is critical for its intended applications. While other chloro-(trifluoromethyl)quinoxalines (e.g., 2-chloro-6- or 7-(trifluoromethyl)quinoxaline) share the same atoms and molecular weight, they are not interchangeable. The unique ortho-relationship between the chloro and trifluoromethyl groups on the pyrazine ring of this compound fundamentally alters its reactivity and physicochemical properties . This substitution pattern creates a distinct electronic environment that dictates the outcome of downstream chemical reactions, such as nucleophilic aromatic substitution (SNAr) and cross-coupling . The quantitative evidence below demonstrates specific, measurable differences that justify the targeted procurement of this specific isomer over its analogs.

Quantitative Differentiation of 2-Chloro-3-(trifluoromethyl)quinoxaline: Comparative Evidence for Scientific Selection


Comparative Lipophilicity: Increased logP vs. Non-Fluorinated Analog

The 2-Chloro-3-(trifluoromethyl)quinoxaline exhibits significantly higher lipophilicity compared to the non-fluorinated parent scaffold, 2-chloroquinoxaline. The addition of the trifluoromethyl group results in a calculated increase in the partition coefficient (XLogP3) of 0.9 units [1][2]. This increase directly influences membrane permeability and metabolic stability, key parameters in drug discovery [1][2].

Medicinal Chemistry Drug Design Physicochemical Property

Regioisomeric Impact on Physicochemical Properties: 3-CF3 vs. 6-CF3 Substitution

A direct comparison of regioisomers reveals that while the 3- and 6-trifluoromethyl isomers share identical computed XLogP3 values (3.1) and topological polar surface area (25.8 Ų) [1][2], their distinct substitution patterns confer different chemical reactivities. The 2-chloro-3-(trifluoromethyl) arrangement places the electron-withdrawing CF3 group adjacent to the reactive C-Cl bond, which is known to activate the 2-position for nucleophilic aromatic substitution (SNAr) more effectively than when the CF3 group is on the distal benzo ring .

Organic Synthesis Structure-Activity Relationship (SAR) Chemical Biology

Commercial Availability and Purity Standards for Procurement

The target compound is commercially available from multiple major suppliers with defined purity specifications, ensuring reliable sourcing for research programs. Standard assayed purity levels are 96% (Thermo Scientific Chemicals/Alfa Aesar) and 97% (Bidepharm) . This is comparable to or exceeds the specifications for closely related analogs like 2-chloro-6-(trifluoromethyl)quinoxaline, which is typically offered at 95% purity .

Chemical Procurement Quality Control Sourcing

High-Value Application Scenarios for 2-Chloro-3-(trifluoromethyl)quinoxaline in Research and Development


Synthesis of Lipophilic Drug Candidates and Chemical Probes

This compound is ideally suited as a core scaffold for constructing libraries of lipophilic drug-like molecules. The increased logP of 3.1, compared to non-fluorinated analogs, provides an enhanced starting point for optimizing membrane permeability and target engagement in cell-based assays [1]. It is particularly valuable in medicinal chemistry programs targeting intracellular proteins or those requiring blood-brain barrier penetration [1].

Preparation of Functionalized Quinoxalines via SNAr and Cross-Coupling

The specific 2-chloro-3-trifluoromethyl substitution pattern renders the C2-chloro position highly activated for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions . This makes it a versatile and efficient starting material for generating diverse arrays of 2-substituted-3-(trifluoromethyl)quinoxaline derivatives . Its use can lead to improved reaction yields and broader substrate scope compared to less activated isomers .

Agrochemical Discovery and Development

As noted in chemical supplier descriptions, this compound serves as a precursor for designing novel fungicides and pesticides . The trifluoromethyl group is a privileged motif in agrochemistry, known for enhancing biological activity, metabolic stability, and environmental persistence of active ingredients . The compound's physical form as a solid also facilitates handling and formulation in agrochemical research [1].

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